2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

Kinase inhibition Inflammatory disease Cancer therapeutics

This building block uniquely combines the piperazinyl-pyrimidine pharmacophore with a conformationally strained azetidine ring. The azetidine moiety reduces CYP-mediated N-dealkylation, delivering metabolic stability superior to 2-(1-piperazinyl)pyrimidine. Its secondary amine serves as a versatile handle for amide, carbamate, or urea derivatization—enabling rapid SAR exploration for selective kinase inhibitors (inflammatory eye disease, cardiovascular, cancer) and reversible MAGL inhibitors (inflammatory pain, neuroinflammation). The scaffold is validated in oral efficacy models and supports PET tracer development via ¹¹C/¹⁸F radiolabeling. Procure to accelerate CNS-penetrant lead series with enhanced patentability.

Molecular Formula C11H17N5
Molecular Weight 219.29
CAS No. 223382-10-3
Cat. No. B3028563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine
CAS223382-10-3
Molecular FormulaC11H17N5
Molecular Weight219.29
Structural Identifiers
SMILESC1CN(CCN1C2CNC2)C3=NC=CC=N3
InChIInChI=1S/C11H17N5/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10/h1-3,10,12H,4-9H2
InChIKeyOJZAQAFBVYOSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine (CAS 223382-10-3): A Core Scaffold for Kinase and MAGL Inhibitor Discovery


2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine (CAS 223382-10-3) is a heterocyclic chemical building block comprising a pyrimidine core linked via a piperazine bridge to an azetidine ring, with the molecular formula C₁₁H₁₇N₅ and a molecular weight of 219.29 Da . It serves as a key intermediate and core scaffold in the synthesis of structurally differentiated kinase inhibitors [1] and monoacylglycerol lipase (MAGL) inhibitors [2]. The compound is not itself a finished drug product but rather a procurement-enabling synthetic building block that introduces both the piperazinyl-pyrimidine pharmacophore and the conformationally strained azetidine moiety into more complex lead compounds. This specific combination of structural features creates a differentiation platform for medicinal chemistry programs targeting enhanced target selectivity, improved metabolic stability, and CNS penetration compared to simpler piperazinyl-pyrimidine analogs lacking the azetidine unit.

Why 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Cannot Be Replaced by Generic Piperazinyl-Pyrimidine Analogs in Discovery Programs


Generic substitution with 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7) or similar unadorned piperazinyl-pyrimidine analogs fails to replicate the functional and physicochemical advantages conferred by the azetidine moiety in 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine (CAS 223382-10-3). While the unsubstituted analog 2-(1-piperazinyl)pyrimidine exhibits well-characterized but pharmacologically promiscuous activity—acting as an α₂-adrenergic receptor antagonist (Ki = 7.3–40 nM) and a weak 5-HT₁A receptor partial agonist (Ki = 414 nM) with negligible D₂/D₃/D₄ affinity (Ki > 10,000 nM) [1]—it suffers from substantial metabolic liability. This compound is a known active metabolite of multiple CNS drugs (e.g., buspirone, gepirone, tandospirone) formed via CYP3A4-dependent N-dealkylation and further metabolized by CYP2D6 [2], creating an unpredictable pharmacokinetic profile unsuitable for de novo drug design. The azetidine-containing scaffold in the target compound fundamentally alters this profile: the conformationally strained azetidine ring introduces steric constraints that reduce CYP-mediated N-dealkylation susceptibility and simultaneously provides a synthetic handle for further derivatization into amides, carbamates, and ureas that impart target specificity (e.g., MAGL inhibition, kinase modulation) not achievable with the unsubstituted piperazinyl-pyrimidine core [3]. Substitution with simpler analogs would forfeit both the metabolic stability advantages and the synthetic versatility essential for generating selective, patentable lead series.

Quantitative Differentiation Evidence: 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine vs. Structural Analogs in Kinase and MAGL Target Engagement


Kinase Modulation via Azetidine-Pyrimidine Scaffold: Documented Therapeutic Utility Across Multiple Indications

The 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine scaffold is explicitly claimed in US Patent US20240425496A1 as part of a series of azetidine pyrimidine compounds that affect kinase function in cells and are useful as therapeutic agents for inflammatory eye diseases, cardiovascular diseases, inflammatory diseases, and cancers [1]. This represents a direct, documented functional utility for the core scaffold that distinguishes it from unadorned piperazinyl-pyrimidine analogs, which are not claimed for kinase modulation but rather are known primarily as active metabolites with promiscuous GPCR activity [2]. The patent specifically teaches that the azetidine-pyrimidine structural combination provides the requisite geometry for kinase ATP-binding pocket engagement, a functional attribute absent in the comparator 2-(1-piperazinyl)pyrimidine.

Kinase inhibition Inflammatory disease Cancer therapeutics

Reversible MAGL Inhibition with Oral In Vivo Efficacy: Azetidine-Piperazine Di-Amide Series Benchmarking

Compounds derived from the piperazinyl-azetidine scaffold—of which 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a key synthetic precursor—have been optimized to yield potent, selective, and reversible MAGL inhibitors. Compound 6g, a representative of the azetidine-piperazine di-amide series, demonstrated oral administration efficacy by significantly increasing 2-AG levels in rat brain and producing full efficacy in the rat complete Freund's adjuvant (CFA) model of inflammatory pain [1]. Importantly, this reversible inhibition profile avoids CB1 receptor desensitization and physical dependence associated with chronic administration of irreversible MAGL inhibitors [2]. In contrast, unsubstituted 2-(1-piperazinyl)pyrimidine has no documented MAGL inhibitory activity and instead exhibits promiscuous GPCR binding that would confound MAGL-targeted therapeutic development.

MAGL inhibition Endocannabinoid signaling Inflammatory pain

PET Tracer Development: Piperazinyl-Azetidine Scaffold Enables Both Reversible and Irreversible MAGL Inhibitor Radiolabeling

The piperazinyl-azetidine scaffold—incorporating the same core architecture as 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine—has been successfully employed in the design of both reversible and irreversible MAGL inhibitor candidates amenable to radiolabeling with carbon-11 or fluorine-18 for positron emission tomography (PET) imaging applications [1]. Specifically, lead irreversible-binding MAGL inhibitor 8 and reversible-binding compounds 17 and 37 were developed using a "tail switching" strategy on the piperazinyl-azetidine skeleton, with compound 15 subsequently identified as a suitable PET radioligand ([¹⁸F]15) for MAGL visualization with potential for translation to human studies [2]. The unsubstituted 2-(1-piperazinyl)pyrimidine has not been demonstrated as a viable scaffold for PET tracer development and lacks the synthetic versatility for "tail switching" derivatization that the azetidine-containing core provides.

PET imaging MAGL tracer CNS target engagement

Piperazinyl-Pyrimidine Gamma-Secretase Modulation: Class-Level Evidence for the Pharmacophore Value of the 2-Pyrimidinyl-Piperazine Moiety

Piperazinyl-pyrimidine derivatives, which share the core 2-pyrimidinyl-piperazine substructure with the target compound, have been developed as potent gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment. Optimization of a screening hit yielded a series of compounds exhibiting >180-fold in vitro selectivity for amyloid-β modulation over inhibition of Notch cleavage [1]. The 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine scaffold incorporates this validated GSM pharmacophore while adding the azetidine moiety for further structural elaboration. In contrast, 2-(1-piperazinyl)pyrimidine itself is not documented as a GSM and instead functions as an α₂-adrenergic antagonist and 5-HT₁A partial agonist, a profile that would introduce unwanted CNS pharmacology if employed in GSM programs.

Gamma-secretase modulation Alzheimer's disease Notch-sparing

Conformational Restraint and BBB Penetration: Structural Advantages of the Azetidine Moiety in CNS Drug Design

The azetidine ring in the target compound introduces significant steric strain and conformational restraint compared to flexible alkyl linkers or unsubstituted piperazine systems. This structural feature reduces the number of accessible low-energy conformations, potentially increasing selectivity for target proteins by minimizing off-target binding . More importantly, the piperazinyl-pyrimidine framework is a recognized backbone in CNS drugs due to its ability to cross the blood-brain barrier , and the incorporation of the azetidine ring maintains favorable brain penetration characteristics. Early pharmacokinetic data from related azetidine-piperazine-pyrimidine compounds in rodent studies indicate favorable brain penetration indices with BBB permeability coefficients exceeding 5×10⁻⁶ cm/s, attributed to optimized lipophilicity profiles balancing polar groups on the piperazine ring with hydrophobic substituents on the pyrimidine cores . The comparator 2-(1-piperazinyl)pyrimidine, while capable of BBB penetration as an active metabolite, lacks the conformational restriction and synthetic derivatization capacity of the azetidine-containing scaffold.

Blood-brain barrier penetration Conformational restriction CNS drug design

Definitive Research and Procurement Application Scenarios for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine (CAS 223382-10-3)


Kinase Inhibitor Lead Discovery Programs Targeting Inflammatory and Oncologic Indications

This scaffold is directly applicable to medicinal chemistry programs seeking novel kinase inhibitors for inflammatory eye diseases (e.g., uveitis), cardiovascular diseases, inflammatory conditions, and cancers. The azetidine-pyrimidine core is explicitly claimed for these therapeutic applications in US Patent US20240425496A1 [1]. Procurement of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine enables rapid construction of compound libraries for kinase selectivity screening, leveraging the scaffold's documented ability to engage the ATP-binding pocket. The azetidine nitrogen provides a synthetic handle for introducing diverse amide, carbamate, or urea substituents that confer target selectivity across the kinome.

Reversible MAGL Inhibitor Development with PET Tracer Translation Potential

Programs targeting monoacylglycerol lipase (MAGL) for inflammatory pain, neuroinflammation, or cancer will benefit from this scaffold's proven track record. Compound 6g from the azetidine-piperazine di-amide series demonstrated oral efficacy in rat CFA inflammatory pain models with full target engagement [2]. Critically, the reversible inhibition mechanism avoids the CB1 receptor desensitization and physical dependence liabilities of irreversible MAGL inhibitors [3]. The scaffold also supports parallel PET tracer development via radiolabeling with ¹¹C or ¹⁸F, enabling target occupancy studies in preclinical and potentially clinical development [4].

Gamma-Secretase Modulator Optimization with Notch-Sparing Selectivity

The 2-pyrimidinyl-piperazine core is a validated pharmacophore for gamma-secretase modulators (GSMs), with published series achieving >180-fold in vitro selectivity for amyloid-β modulation over Notch cleavage inhibition [5]. 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine provides this pre-validated pharmacophore with an additional azetidine functionalization handle, enabling SAR exploration of the azetidine N-substituent region. This approach accelerates entry into GSM lead optimization while minimizing the synthetic steps required to install the critical piperazinyl-pyrimidine GSM core.

CNS Drug Discovery Requiring Validated BBB Penetration and Conformational Restriction

For CNS-targeted programs where blood-brain barrier penetration is essential, this scaffold offers a validated starting point. The piperazinyl-pyrimidine framework is established in CNS drugs due to its BBB permeability , and related azetidine-containing compounds demonstrate favorable brain penetration indices with permeability coefficients >5×10⁻⁶ cm/s . The conformational restriction imposed by the strained azetidine ring reduces the entropic penalty of binding and may enhance target selectivity compared to flexible linkers. The combination of BBB permeability and conformational constraint makes this scaffold an efficient entry point for CNS kinase or MAGL inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.